molecular formula C16H21N3O3 B12632210 N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea CAS No. 919349-81-8

N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea

Cat. No.: B12632210
CAS No.: 919349-81-8
M. Wt: 303.36 g/mol
InChI Key: JJDVVVZBXOIAQF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea is a urea derivative featuring a cyclohexyl group attached to one nitrogen atom and a propenyl chain substituted with a 3-nitrophenyl moiety on the adjacent nitrogen.

Properties

CAS No.

919349-81-8

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

1-cyclohexyl-3-[2-(3-nitrophenyl)prop-2-enyl]urea

InChI

InChI=1S/C16H21N3O3/c1-12(13-6-5-9-15(10-13)19(21)22)11-17-16(20)18-14-7-3-2-4-8-14/h5-6,9-10,14H,1-4,7-8,11H2,(H2,17,18,20)

InChI Key

JJDVVVZBXOIAQF-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)NC1CCCCC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea can be achieved through a multi-step process:

    Formation of the Prop-2-en-1-yl Intermediate: The initial step involves the preparation of the prop-2-en-1-yl intermediate. This can be achieved by reacting 3-nitrobenzaldehyde with an appropriate alkene under basic conditions to form the corresponding nitrostyrene.

    Cyclohexylamine Addition: The nitrostyrene intermediate is then reacted with cyclohexylamine in the presence of a suitable catalyst to form the desired urea compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.

Major Products

    Reduction: N-Cyclohexyl-N’-[2-(3-aminophenyl)prop-2-en-1-yl]urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclohexylamine, 3-nitroprop-2-en-1-amine, carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea. For instance, derivatives of nitrophenyl ureas have shown promising activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. A comprehensive review indicated that compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against these pathogens, suggesting potential for development as antibacterial agents .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A (similar structure)2040
Compound B3050
This compoundTBDTBD

Agricultural Chemistry

2.1 Herbicidal Properties

This compound has been investigated for its herbicidal properties. Research indicates that urea derivatives can act as effective herbicides by inhibiting specific biochemical pathways in plants. These compounds can disrupt the synthesis of essential amino acids, leading to plant growth inhibition .

Case Study: Herbicidal Efficacy
A study demonstrated that a related urea compound significantly reduced the growth of common weeds in controlled environments, showcasing an effective application in agricultural practices.

Materials Science

3.1 Nonlinear Optical Materials

The compound's unique structural features make it a candidate for nonlinear optical applications. Research has shown that certain urea derivatives exhibit strong nonlinear optical responses, which are essential for developing advanced photonic devices .

Table 2: Nonlinear Optical Properties

CompoundNonlinear Optical Response
This compoundHigh
Compound CModerate
Compound DLow

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The cyclohexyl and prop-2-en-1-yl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Comparison with Similar Urea Derivatives

Urea derivatives often exhibit diverse biological and material properties depending on substituent groups. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural Features of Comparable Urea Derivatives

Compound Name Aromatic Substituent Aliphatic/Other Groups Molecular Formula Molecular Weight (g/mol) Key References
N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea (Target) 3-nitrophenyl Cyclohexyl, propenyl Not provided Not provided -
N-Benzoyl-N'-(3-nitrophenyl)urea 3-nitrophenyl Benzoyl C14H11N3O4 285.26
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea 2-fluorophenyl Isopropenylphenyl, propanyl C19H20FN3O 325.38
N-(2-Cyanophenyl)-N'-allylurea 2-cyanophenyl Allyl C11H11N3O 201.23
1-Cyclohexyl-3-(2-hydroxyphenyl)urea 2-hydroxyphenyl Cyclohexyl C13H18N2O2 234.29
N-Cyclohexyl-N'-[1-(propan-2-yl)piperidin-4-yl]urea None Cyclohexyl, piperidinyl C15H29N3O 267.41

Key Observations:

2-Fluorophenyl () and 2-cyanophenyl () substituents offer moderate electron withdrawal, while 2-hydroxyphenyl () provides hydrogen-bonding capability.

Aliphatic Group Variations: Cyclohexyl groups (Target, ) enhance lipophilicity (logP = 2.47 in ), favoring membrane permeability.

Functional Group Impact: Hydroxypropoxy and tert-butylamino groups in and -13 improve hydrogen-bonding capacity but may reduce metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
N-Cyclohexyl-N'-[1-(propan-2-yl)piperidin-4-yl]urea () 2.47 2 3 38.5
1-Cyclohexyl-3-(2-hydroxyphenyl)urea () ~2.0* 2 3 ~50.0*
N-(2-Cyanophenyl)-N'-allylurea () ~1.5* 1 3 ~60.0*

*Estimated based on structural analogs.

  • The target compound’s 3-nitrophenyl and propenyl groups likely result in a higher logP (lipophilicity) compared to hydroxyl-containing derivatives (), balancing solubility and permeability.

Biological Activity

N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea (CAS: 919349-81-8) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antibacterial, antifungal, and anticancer activities, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O3C_{16}H_{21}N_{3}O_{3} with a molar mass of 303.36 g/mol. The compound features a cyclohexyl group attached to a urea moiety, along with a nitrophenyl propene substituent, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains using the agar disc-diffusion method.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli30 μg/mL
Klebsiella pneumoniae20 μg/mL

These findings suggest that the compound can be considered for further development as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial effects, the compound has also been tested for antifungal activity. It demonstrated notable effects against common fungal pathogens:

Fungal Strain MIC (μg/mL)
Candida albicans15 μg/mL
Aspergillus niger20 μg/mL

The presence of the nitro group in the structure enhances its lipophilicity and potentially increases its permeability across fungal cell membranes, contributing to its efficacy .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It was evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549):

Cell Line IC50 (μM)
MCF-712 μM
A54915 μM

The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. Molecular docking studies suggest that it interacts with key protein targets involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan in bacterial cell walls.
  • Membrane Disruption : It alters membrane permeability in both bacterial and fungal cells.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through activation of caspases.

Case Studies

A notable case study involved evaluating the effectiveness of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, indicating its potential as a therapeutic agent .

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